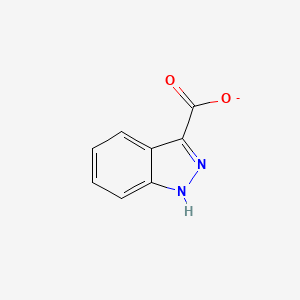

1H-indazole-3-carboxylate

Description

Properties

Molecular Formula |

C8H5N2O2- |

|---|---|

Molecular Weight |

161.14 g/mol |

IUPAC Name |

1H-indazole-3-carboxylate |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12)/p-1 |

InChI Key |

BHXVYTQDWMQVBI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

1H-Indazole-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting neurological disorders and cancer therapies. Its derivatives have been investigated for their potential to modulate biological pathways involved in these diseases.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative showed an IC50 value of 5.15 µM against the K562 cell line, indicating potent inhibitory effects on cancer cell proliferation. The mechanism identified involves the induction of apoptosis via modulation of the p53 pathway.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via p53 modulation |

| HEK-293 | 33.2 | Selective toxicity towards cancer cells |

Agricultural Chemicals

In agricultural sciences, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. This compound contributes to improved crop yields by providing pest resistance while minimizing environmental impact.

Material Science

The unique chemical properties of this compound make it a candidate for developing advanced materials, including polymers and coatings. Research is ongoing to explore its potential in creating materials with enhanced durability and chemical resistance.

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. This research is crucial for understanding various biological processes and developing therapeutic agents targeting specific biological pathways.

Case Study: Enzyme Inhibition

Studies have focused on how derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Diagnostic Applications

The compound is also being investigated for its role in developing diagnostic agents that aid in the early detection of diseases. Its application in imaging techniques enhances the detection of specific biological markers, which is vital for timely medical interventions.

Chemical Reactions Analysis

Diazotization and Cyclization Reactions

The diazotization of ortho-aminophenylacetic acid derivatives provides a direct route to 1H-indazole-3-carboxylates. Key findings include:

-

Substrate Scope :

-

Mechanism :

Table 1: Diazotization Reaction Conditions and Yields

Nitration and Electrophilic Substitution

Nitration of 1H-indazole-3-carboxylic acid introduces nitro groups at the C5 position , crucial for further functionalization:

-

Conditions :

-

Challenges :

Table 2: Nitration Reaction Parameters

| Substrate | Nitrating Agent | Temperature (°C) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1H-Indazole-3-carboxylic acid | KNO₃, H₂SO₄ | 0 → RT | 5-Nitro derivative | 80 | |

| 1H-Indazole-3-carboxylic acid | HNO₃, H₂SO₄ | 10 → RT | 5-Nitro derivative | 63 |

Coupling and Alkylation Reactions

1H-Indazole-3-carboxylates undergo regioselective alkylation and cross-coupling:

-

N1-Alkylation :

-

Suzuki Coupling :

Table 3: Alkylation and Coupling Reactions

Oxidative C–H Amination

Silver-mediated oxidative amination constructs 3-substituted indazoles:

-

Conditions :

-

Mechanism :

Table 4: Oxidative Amination Examples

| Substrate | Oxidant | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 2-Azidophenylacetamide | AgOAc, PhI(OAc)₂ | 3-Acetamido-1H-indazole | 82 | |

| 2-Azidophenyl ketone | AgOAc, PhI(OAc)₂ | 3-Acyl-1H-indazole | 78 |

Esterification and Functional Group Interconversion

The carboxylate group undergoes typical ester transformations:

-

Amide Formation :

-

Hydrolysis :

Crystallographic and Mechanistic Insights

Comparison with Similar Compounds

Key Observations :

- Methyl esters are widely used due to their synthetic accessibility and role in drug precursors (e.g., gamendazole) .

- Ethyl esters like ethyl 5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrate potent antiarthritic activity at non-toxic doses (ED50 < 10 mg/kg) .

- N1 alkyl/aryl substitutions (e.g., pentyl, fluorobenzyl) enhance lipophilicity and receptor binding, critical for synthetic cannabinoids .

Substituent Effects on Physicochemical and Spectral Properties

Substituents at the N1 position and the indazole ring significantly alter physical properties and spectral signatures:

Key Observations :

Pharmacological Comparison

Derivatives of 1H-indazole-3-carboxylate exhibit varied biological activities depending on substituents:

Key Observations :

- N1 alkylation (e.g., pentyl, fluorobenzyl) is critical for cannabinoid receptor binding, with enantiomers showing potency differences (e.g., R-enantiomers > S-enantiomers at CB1) .

- Carboxamide derivatives display higher 5-HT3 receptor selectivity compared to carboxylates, emphasizing the role of the terminal functional group .

Preparation Methods

Direct Diazotization-Cyclization

The most efficient method involves diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates using tert-butyl nitrite or sodium nitrite under acidic conditions. For example, Xu and Huang (2021) achieved 46–60% overall yields for granisetron and lonidamine by treating anthranilic acid derivatives with NaNO₂ in HCl/EtOH at 0–5°C. The reaction proceeds via diazonium salt intermediates, which undergo intramolecular cyclization to form the indazole core (Scheme 1). Key advantages include:

Table 1: Yields of 1H-Indazole-3-Carboxylates via Diazotization

| Substrate | Diazotizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl anthranilate | NaNO₂/HCl | 0–5 | 85 |

| N-Methyl anthranilamide | t-BuONO | 25 | 78 |

| 4-Nitro anthranilic acid | NaNO₂/H₂SO₄ | 50 | 62 |

A limitation of this method is the potential explosion risk associated with diazonium salts, necessitating careful temperature control.

Nitrosation of Indoles

Nitrosation-Rearrangement Pathway

Electron-rich indoles undergo nitrosation at the C3 position using NaNO₂ in acetic acid, followed by water-mediated rearrangement to yield 1H-indazole-3-carboxaldehydes. For instance, 3-methylindole (19a) reacts with NaNO₂ in H₂SO₄/CH₃COOH at 50°C for 48 hours, producing the aldehyde in 65% yield (Scheme 2). Subsequent oxidation with KMnO₄ or Jones reagent converts the aldehyde to the carboxylate.

Key Observations:

-

Substrate dependence : Electron-donating groups (e.g., -OMe, -Me) accelerate nitrosation but increase dimerization side reactions.

-

Temperature sensitivity : Electron-deficient indoles require elevated temperatures (up to 80°C), leading to lower yields (10–40%).

Coupling Reactions with Preformed Indazole Cores

Nucleophilic Substitution

Methyl 1H-indazole-3-carboxylate reacts with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base to form methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. This two-step approach involves:

Table 2: Alkylation Efficiency with Diverse Electrophiles

| Electrophile | Base | Solvent | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzyl bromide | K₂CO₃ | DMF | 72 |

| Allyl bromide | NaH | THF | 68 |

| Benzyl chloride | DIEA | CH₃CN | 65 |

Crystal Forms and Characterization

Polymorphism in 1H-Indazole-3-Carboxylic Acid

The free acid precursor exists in two crystalline forms:

-

Form A : Solvent-free, characterized by XRPD peaks at 2θ = 10.3°, 16.8°, and 22.0°.

-

Form B : Solvate-containing, converts to Form A upon refluxing in methanol.

Thermogravimetric analysis (TGA) confirms Form A’s stability up to 200°C, making it preferable for pharmaceutical formulations.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Q & A

Q. What are the optimal synthesis conditions for methyl 1H-indazole-3-carboxylate, and how do reaction parameters influence yield?

Methyl this compound can be synthesized via esterification of 1H-indazole-3-carboxylic acid using methanol and catalytic sulfuric acid (78% yield) . Alternative methods include refluxing with reagents like thionyl chloride or acetyl chloride in solvents such as methanol or dichloromethane, yielding 48–94% depending on temperature and solvent choice . Key variables affecting yield include reaction time (24–48 hours), temperature (room temperature to reflux), and purification methods (e.g., recrystallization vs. flash chromatography) . Lower yields (<60%) are often attributed to incomplete esterification or side reactions, while higher yields (>90%) require strict anhydrous conditions and stoichiometric reagent ratios .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- HPLC : Used to confirm purity (≥98% as per Cayman Chemical standards) and resolve isomers .

- UV/Vis Spectroscopy : λmax at 301 nm aids in identifying conjugated systems in derivatives like isobutyl 1-pentyl-1H-indazole-3-carboxylate .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions, such as cyclohexylmethyl or fluorobenzyl groups in synthetic cannabinoid precursors .

- Mass Spectrometry : Validates molecular weights (e.g., MW 288.4 for isobutyl derivatives) .

Q. How should this compound derivatives be stored to ensure stability?

Derivatives are typically stored at -20°C in acetonitrile or dry, inert solvents to prevent hydrolysis . Stability exceeds five years when protected from moisture and light. Lab handling requires PPE (gloves, goggles) due to potential hazards like skin irritation or explosive side reactions during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the efficiency of diazotization reactions in synthesizing this compound derivatives?

Diazotization of 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid proceeds via electrophilic aromatic substitution, forming the indazole core. The reaction’s regioselectivity (C3 carboxylation) is driven by electron-withdrawing groups stabilizing the transition state . Computational studies suggest that steric hindrance from substituents (e.g., tert-butyl groups) reduces yields by 10–15% compared to unsubstituted analogs .

Q. How is methyl this compound utilized in synthesizing synthetic cannabinoid analogs?

Methyl this compound serves as a precursor for AB-CHMINACA and related analogs. Key steps include:

- Alkylation : Reacting with (bromomethyl)cyclohexane in acetonitrile and Cs2CO3 (30% yield) to introduce the cyclohexylmethyl group .

- Amidation : Coupling with L-valinamide using HATU/DIEA to form the final carboxamide . Racemic mixtures are avoided by using enantiopure valinamide, confirmed via chiral HPLC .

Q. What structural modifications of this compound enhance binding affinity in receptor studies?

Structure-activity relationship (SAR) studies show:

- N1-Substituents : Bulky groups (e.g., pentyl, cyclohexylmethyl) improve CB1 receptor binding by mimicking arachidonoyl chains .

- C3-Ester vs. Carboxamide : Carboxamides (e.g., AB-CHMINACA) exhibit higher potency than esters due to hydrogen bonding with receptor residues .

- Electron-Withdrawing Groups : Fluorobenzyl or trifluoromethoxy groups at C5 increase metabolic stability .

Q. How can researchers resolve contradictions in reported synthetic yields (48–94%) for this compound derivatives?

Yield discrepancies arise from:

- Purification Methods : Flash chromatography (30% yield) vs. simple filtration (78% yield) .

- Side Reactions : Competing hydrolysis in aqueous workups reduces yields by 10–20% .

- Catalyst Choice : HATU/DIEA outperforms EDC/HOBt in amidation steps, improving yields by 15% .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and stoichiometric reagent ratios for >90% yields .

- Characterization : Combine HPLC (purity), NMR (substituent positioning), and mass spectrometry (MW confirmation) .

- SAR Studies : Use molecular docking simulations to predict modifications enhancing receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.